4-(Boc-amidino)benzaldehyde

Catalog No.
S14274956
CAS No.
M.F
C13H16N2O3
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-amidino)benzaldehyde

Product Name

4-(Boc-amidino)benzaldehyde

IUPAC Name

tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17)

InChI Key

HAKVVQHWAGOZFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C=O)N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C=O)\N

4-(Boc-amidino)benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde moiety substituted with a Boc (tert-butyloxycarbonyl) protected amidine functional group. The structural formula can be represented as C11_{11}H14_{14}N2_{2}O, where the amidine group contributes to its unique reactivity and biological properties. The Boc group serves as a protective moiety for the amidine nitrogen, enhancing the compound's stability during synthetic procedures.

Typical of aldehydes and amidines. Key reactions include:

  • Condensation Reactions: It can undergo condensation with amines to form imines or enamines, which are pivotal in the synthesis of more complex nitrogen-containing compounds.
  • Ugi Reaction: This compound can be utilized in Ugi four-component reactions, allowing for the construction of diverse heterocycles by combining amines, acids, isocyanides, and aldehydes .
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol or further transformed into other derivatives through catalytic hydrogenation or other reduction methods.

Research indicates that amidino-substituted compounds, including 4-(Boc-amidino)benzaldehyde, exhibit a range of biological activities. These include:

  • Antioxidant Activity: Compounds derived from amidines have shown significant antioxidative potential, which is crucial in preventing oxidative stress in biological systems .
  • Antiproliferative Effects: Some derivatives have demonstrated antiproliferative effects against various human cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition: Amidino compounds are often investigated for their ability to inhibit specific enzymes, including kinases, which play critical roles in various signaling pathways.

The synthesis of 4-(Boc-amidino)benzaldehyde typically involves several steps:

  • Formation of the Amidino Group: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. The Boc group is introduced via reaction with tert-butyloxycarbonyl anhydride.
  • Aldehyde Formation: The final step involves the introduction of the aldehyde functionality, which can be achieved through oxidation of the corresponding alcohol or direct synthesis from suitable precursors.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity 4-(Boc-amidino)benzaldehyde.

4-(Boc-amidino)benzaldehyde finds applications in various fields:

  • Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, particularly those targeting cancer and other diseases.
  • Organic Synthesis: This compound serves as a building block for more complex organic molecules, especially in the development of new heterocycles.
  • Research: It is utilized in studies exploring enzyme inhibition and biological activity due to its unique structural properties.

Studies on 4-(Boc-amidino)benzaldehyde often focus on its interactions with biological targets. These include:

  • Binding Studies: Investigations into how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic uses.
  • Structure-Activity Relationship (SAR) Studies: These studies evaluate how variations in structure influence biological activity, guiding future modifications for enhanced efficacy.

Similar Compounds

Several compounds share structural similarities with 4-(Boc-amidino)benzaldehyde. Here are some noteworthy examples:

Compound NameStructure FeaturesUnique Properties
BenzamidineContains an amidine group without BocKnown for its potent enzyme inhibition
2-AminobenzaldehydeSimple amino substitution on benzaldehydeUsed in various synthetic pathways
4-(Acetamido)benzaldehydeAcetamido instead of BocExhibits different reactivity patterns
4-(Dimethylamino)benzaldehydeDimethylamino substitutionOften used in dye synthesis

Uniqueness of 4-(Boc-amidino)benzaldehyde

The presence of the Boc protection on the amidine nitrogen distinguishes 4-(Boc-amidino)benzaldehyde from similar compounds. This modification enhances stability and allows for selective reactions that might not be possible with unprotected amidines. Additionally, its dual functionality as both an aldehyde and an amidine makes it particularly versatile for synthetic applications.

Boc-Protection Strategies in Amine-Functionalized Benzaldehyde Synthesis

Di-tert-Butyl Dicarbonate-Mediated Amidino Group Protection

The tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for amidino functionalities during benzaldehyde derivatization. Di-tert-butyl dicarbonate (Boc~2~O) reacts selectively with primary amines under mild conditions, forming stable carbamates that shield reactive sites during subsequent transformations. In a representative procedure, 4-amidinobenzaldehyde is treated with Boc~2~O in dichloromethane (CH~2~Cl~2~) at 0–5°C, achieving >90% conversion to the Boc-protected intermediate within 4 hours. Triethylamine acts as a base to neutralize hydrochloric acid generated during the reaction, while stoichiometric control (1.1–1.2 equivalents of Boc~2~O) minimizes overprotection.

The mechanism involves initial deprotonation of the amidine nitrogen, followed by nucleophilic attack on the Boc~2~O carbonyl carbon. This step forms a mixed carbonate intermediate, which undergoes rapid rearrangement to yield the N-Boc-amidine. Crucially, the Boc group’s steric bulk prevents undesired side reactions during aldehyde functionalization, as demonstrated in the synthesis of HDAC inhibitors.

Solvent System Optimization for High-Yield Carbamate Formation

Solvent polarity significantly impacts Boc-protection efficiency. Polar aprotic solvents like CH~2~Cl~2~ and tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (e.g., hexane) reduce yields due to poor Boc~2~O solubility. Systematic screening reveals the following performance hierarchy:

SolventDielectric ConstantYield (%)
CH~2~Cl~2~8.9395
THF7.5289
Chloroform4.8185
Hexane1.8812

Data adapted from

Notably, CH~2~Cl~2~ achieves near-quantitative yields due to its optimal balance of polarity and inertness toward Boc~2~O. Reactions in THF require extended times (6–8 hours) but remain advantageous for temperature-sensitive substrates.

Nucleophilic Addition Approaches to Amidino-Benzaldehyde Derivatives

Aminoguanidine Coupling Reactions Under Acidic Catalysis

Aminoguanidine hydrochloride undergoes condensation with 4-formylbenzoic acid derivatives in methanol under reflux, forming amidino-hydrazone linkages. Catalytic sulfuric acid (0.1–0.5 mol%) protonates the aldehyde oxygen, enhancing electrophilicity for nucleophilic attack by the aminoguanidine’s terminal amine. The reaction proceeds via a two-step mechanism:

  • Imine Formation: Aldehyde and aminoguanidine condense to form a Schiff base.
  • Tautomerization: Acid-catalyzed proton transfer stabilizes the hydrazone structure.

Yields exceed 78% when using electron-deficient benzaldehydes (e.g., 4-nitro-, 4-cyano-), while electron-rich analogs require higher acid concentrations (1.0 mol%).

Stoichiometric Control in Bis-Amidinohydrazone Derivative Synthesis

Precise aldehyde:aminoguanidine ratios dictate product distribution in bis-hydrazone syntheses. A 2.2:1 molar ratio favors bis-amidinohydrazone formation (85–92% yield), whereas a 1.1:1 ratio produces mono-substituted derivatives (70–78%). Excess aldehyde drives the equilibrium toward double condensation, as demonstrated in the synthesis of 3,5-diiodosalicylidene derivatives. Kinetic studies reveal second-order dependence on aldehyde concentration during the second coupling step, necessitating careful stoichiometric control.

Post-Functionalization Techniques for Structural Elaboration

Acylation and Alkylation of Protected Intermediate Compounds

Boc-protected 4-amidinobenzaldehyde undergoes regioselective acylation at the aldehyde oxygen using acetic anhydride. In a representative protocol, treatment with Ac~2~O and catalytic H~2~SO~4~ at 80°C yields the acetylated derivative (92% purity). Alkylation with methyl iodide in dimethylformamide (DMF) occurs preferentially at the amidine nitrogen, forming N-methyl-Boc-amidine (87% yield). These transformations highlight the intermediate’s versatility for generating structurally diverse analogs.

Orthogonal Deprotection Strategies for Selective Modification

Sequential deprotection enables site-specific modifications. Trifluoroacetic acid (TFA) in CH~2~Cl~2~ (1:4 v/v) removes the Boc group within 30 minutes, while preserving ester and acetyl functionalities. Subsequent exposure to hydrazine hydrate (NH~2~NH~2·H~2~O) cleaves hydrazone linkages, yielding free amines for further derivatization. This orthogonal approach facilitates the synthesis of multi-functionalized benzaldehydes, as exemplified in HDAC inhibitor syntheses.

4-(Boc-amidino)benzaldehyde represents a strategically important synthetic intermediate in medicinal chemistry, characterized by the presence of a benzaldehyde moiety substituted with a tert-butyloxycarbonyl protected amidine functional group . The compound serves as a versatile building block for the development of biologically active molecules, particularly in the design of protease inhibitors and antiparasitic agents . The tert-butyloxycarbonyl protection group enhances the stability of the amidine functionality during synthetic procedures while maintaining the reactivity necessary for subsequent chemical transformations .

Design of Furin Inhibitors Through Amidino-Benzaldehyde Scaffolds

Furin belongs to the family of proprotein convertases and plays crucial roles in numerous physiological and pathogenic processes, including viral propagation, bacterial toxin activation, cancer, and metastasis [3] [4]. The enzyme exhibits stringent specificity for polybasic substrates, preferentially cleaving after arginine residues in multibasic consensus sequences [3] [4]. This specificity has driven the development of inhibitors incorporating amidino-benzaldehyde scaffolds as arginine mimetics.

The most potent furin inhibitor incorporating an amidino-benzaldehyde derivative is phenylacetyl-arginine-valine-arginine-4-amidinobenzylamide, which demonstrates exceptional potency with a dissociation constant value of 0.81 nanomolar [3] [4]. This compound incorporates decarboxylated arginine mimetics in the primary binding position of substrate analogue peptidic inhibitors, with the 4-amidinobenzylamide residue serving as the critical recognition element [3] [4]. Molecular modeling studies reveal several key interactions of the 4-amidinobenzylamide residue within the substrate binding pocket of furin, contributing to the excellent affinity of these inhibitors [3] [4].

Table 1: Furin Inhibitors with Amidino-Benzaldehyde Scaffolds

CompoundKi/IC50 (nM)Structure TypeReference
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (15)810Peptidic with 4-amidinobenzylamide [3] [4]
Bis(amidinohydrazone) 17460Bis-amidinohydrazone [5]
Bis(amidinohydrazone) 21590Bis-amidinohydrazone (weakly basic) [5]
Bis(amidinohydrazone) 11820Bis-amidinohydrazone [5]
Bis(amidinohydrazone) 225000Bis-amidinohydrazone (reference) [5]
Dec-RVKR-CMK1300Peptidic chloromethyl ketone [6]

Structure-Activity Relationship Studies for Protease Inhibition

Structure-activity relationship studies have revealed critical determinants for effective furin inhibition through amidino-benzaldehyde scaffolds [5] [3]. The incorporation of 4-amidinobenzylamide as the primary recognition element provides optimal binding affinity compared to other arginine mimetics [3] [4]. These studies demonstrate that the planar geometry of the amidine group, combined with its hydrogen-bonding capacity, enables effective interaction with the enzyme active site [5].

The transition from inactive to active conformational states in furin involves significant structural rearrangements of the substrate-binding cleft, which shuttles between two well-defined states [7]. Ligand binding at subsites triggers this conformational transition and appears to underlie the preferential recognition of four-residue sequence motifs by furin [7]. The 4-amidinobenzylamide residue participates in this substrate-induced activation mechanism through specific interactions within the substrate binding pocket [7].

Comparative studies of different amidino-substituted compounds reveal that the positioning and electronic properties of the amidine group significantly influence inhibitory potency [8]. Compounds containing 4-diethylaminophenyl groups at position 2 of benzimidazole cores demonstrate enhanced inhibitory activity, with the presence of tetrahydropyrimidine substituents contributing to complete enzyme inhibition at micromolar concentrations [8].

Comparative Analysis of Mono- versus Bis-amidinohydrazone Pharmacophores

The comparative analysis of mono- versus bis-amidinohydrazone pharmacophores reveals substantial differences in furin inhibitory activity [5]. Mono-amidinohydrazones derived from benzaldehyde and benzophenone demonstrate poor inhibition with dissociation constant values exceeding 250 micromolar [5]. In contrast, the introduction of a second amidinohydrazone group in meta and para positions results in dramatically improved affinity [5].

Bis-amidinohydrazones represent a novel class of furin inhibitors with significantly decreased basicity compared to traditional guanidino-containing inhibitors [5]. The most potent bis-amidinohydrazone compounds inhibit furin with dissociation constant values of 0.46 and 0.59 micromolar for compounds 17 and 21, respectively [5]. Notably, compound 21 possesses only weakly basic amidinohydrazone groups, suggesting that strong basicity is not a prerequisite for effective furin inhibition [5].

Table 2: Comparative Analysis of Mono- versus Bis-amidinohydrazone Pharmacophores

Compound TypeFurin Ki (μM)Activity LevelStructural Feature
Mono-amidinohydrazone (benzaldehyde)>250PoorSingle amidinohydrazone
Mono-amidinohydrazone (benzophenone)>250PoorSingle amidinohydrazone
Mono-amidinohydrazone (acylated)>250PoorAcylated aminoguanidine
Bis-amidinohydrazone (meta-substituted)Improved vs monoModerateTwo amidinohydrazones (meta)
Bis-amidinohydrazone (para-substituted)Improved vs monoModerate to GoodTwo amidinohydrazones (para)

The positioning of amidinohydrazone groups influences inhibitory activity, with para-substituted derivatives generally demonstrating superior potency compared to meta-substituted analogues [5]. Bis-amidinohydrazones derived from 1,3-indandione and 4,4'-diacyldiphenylether show reduced activity with dissociation constant values exceeding 15 micromolar, indicating that the spacer structure significantly impacts binding affinity [5].

Development of Antiparasitic Agents via Structural Hybridization

The development of antiparasitic agents incorporating amidino-benzaldehyde scaffolds represents a promising approach to address the challenge of drug-resistant parasitic diseases [9] [10]. Structural hybridization combines diverse pharmacophore units to create single molecules with multiple modes of action, potentially overcoming cross-resistance and enhancing therapeutic efficacy [10] [11]. This approach intensifies physiochemical properties including absorption, cellular target interaction, metabolism, excretion, distribution, and selectivity [10].

Benzimidazole-based derivatives incorporating amidino substituents demonstrate significant antiparasitic activity against protozoan diseases including malaria, leishmaniasis, and trypanosomiasis [9]. These compounds exhibit comparable efficacy to established antimalarial agents while potentially targeting multiple stages of parasite development [9]. The incorporation of amidino groups enhances binding affinity to deoxyribonucleic acid-rich structures, particularly the kinetoplast deoxyribonucleic acid unique to trypanosomatid parasites [12].

Trypanocidal Activity Optimization Through Substituent Modulation

Trypanocidal activity optimization through substituent modulation has yielded highly potent compounds with nanomolar activity against Trypanosoma brucei [13]. The most effective derivative, bis-6-amidino-benzothiazole with a cyclohexyl spacer, demonstrates remarkable potency with an effective concentration for 50% inhibition of 0.51 nanomolar and exceptional selectivity index of 26,300 [13].

Structure-activity relationship studies reveal that unsubstituted 5-amidine groups and cyclohexyl spacers represent crucial determinants of trypanocidal activity [13]. The nature of the amidino moiety significantly influences anti-trypanosomal activity, with unsubstituted amidines demonstrating superior potency compared to pyrimidine or imidazoline derivatives [13]. The cyclohexyl spacer unit produces the most pronounced impact on activity among various linker configurations tested [13].

Table 3: Trypanocidal Activity of Amidino-Substituted Compounds

CompoundTarget ParasiteIC50/EC50Selectivity Index
Bis-6-amidino-benzothiazole 9aT. brucei0.51 nM26,300
Alkanediamide-linked bisbenzamidine 5T. brucei1-96 nM rangeHigh
Alkanediamide-linked bisbenzamidine 6T. brucei1-96 nM rangeHigh
Arylimidamide DB766T. cruzi epimastigotes0.08 μMHigh
Diamidine DB75T. cruzi epimastigotesHigher than DB766Moderate

Alkanediamide-linked bisbenzamidines represent another class of potent antiparasitic agents, with seven compounds demonstrating high potency against Trypanosoma brucei subspecies with inhibitory concentrations in the nanomolar range [14]. These compounds exhibit considerable selectivity over mammalian cells and demonstrate effectiveness against both drug-sensitive and certain drug-resistant clinical isolates [14]. Thermal melting studies and molecular modeling indicate adenine-thymine-rich deoxyribonucleic acid sequences as possible binding sites for these compounds [14].

Synergistic Effects in Multi-Targeted Therapeutic Agents

Synergistic effects in multi-targeted therapeutic agents incorporating amidino-benzaldehyde scaffolds offer advantages over single-target approaches [15] [16]. Multi-targeted strategies address the complexity of parasitic diseases by simultaneously interfering with multiple biological pathways, potentially preventing the development of resistance mechanisms [17] [18]. These approaches demonstrate enhanced efficacy compared to traditional single-target drugs while reducing the likelihood of drug-drug adverse interactions [10].

Coumarin-benzimidazole hybrids bearing cyclic amidino groups demonstrate broad-spectrum antiviral activity with effective concentration values ranging from 9.0 to 43.8 micromolar [15]. The incorporation of diethylamino substituents on the coumarin core enhances antiproliferative activity, with the most active derivatives containing 2-imidazolinyl amidine groups achieving inhibitory concentrations of 0.3 to 1.9 micromolar [15].

The design of multi-targeting compounds requires careful consideration of pharmacophore compatibility and linker optimization [16]. Novel amidino 2-substituted benzimidazoles linked to 1,2,3-triazoles demonstrate selective cytostatic activities in the nanomolar range against non-small cell lung cancer cell lines [16]. These compounds induce apoptosis and primary necrosis through different mechanisms depending on the nature of aromatic substituents and amidino moieties [16].

Bis-amidines incorporating flexible or rigid spacers demonstrate promising antibacterial and antifungal activities with minimum inhibitory concentration values ranging from less than 0.5 to greater than 500 micromolar against bacterial strains and 1.0 to greater than 31.3 micrograms per milliliter against fungal strains [19] [20]. These compounds exhibit minimal emergence of drug resistance even after multiple passages and demonstrate acceptable selectivity profiles [19] [20].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.11609238 g/mol

Monoisotopic Mass

248.11609238 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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